
2,2'-(Ethane-1,1-diyl)difuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,1-diyl)difuran is an organic compound belonging to the class of difurans. It is characterized by two furan rings connected by an ethane bridge at the 1,1-positions. This compound has a molecular formula of C10H10O2 and a molecular weight of 162.18 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)difuran typically involves the acid-catalyzed condensation of furan derivatives. One common method is the reaction of 2-furylcarbinol with an aldehyde under acidic conditions to form the ethane-bridged difuran . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of 2,2’-(Ethane-1,1-diyl)difuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,1-diyl)difuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form difuran-2,2’-dicarboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Difuran-2,2’-dicarboxylic acid.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or alkylated difuran compounds.
Applications De Recherche Scientifique
2,2’-(Ethane-1,1-diyl)difuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as resins and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,1-diyl)difuran involves its interaction with molecular targets through various pathways. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, potentially affecting biological processes. Additionally, its ability to undergo electrophilic substitution reactions enables it to form covalent bonds with nucleophilic sites in biological molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Ethane-1,2-diyl)difuran: Similar structure but with a different ethane bridge position.
2,2’-(Propane-1,1-diyl)difuran: Contains a propane bridge instead of an ethane bridge.
2,2’-(Butane-1,1-diyl)difuran: Features a butane bridge, leading to different chemical properties.
Uniqueness
2,2’-(Ethane-1,1-diyl)difuran is unique due to its specific ethane-bridged structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
51300-81-3 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2-[1-(furan-2-yl)ethyl]furan |
InChI |
InChI=1S/C10H10O2/c1-8(9-4-2-6-11-9)10-5-3-7-12-10/h2-8H,1H3 |
Clé InChI |
PGFOAEKDNPSIEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CO1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)
![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)

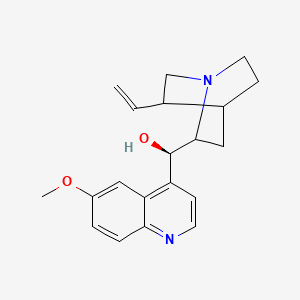
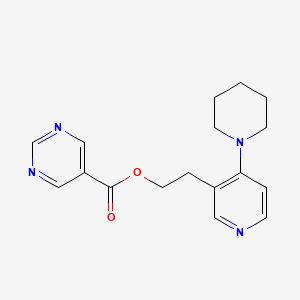
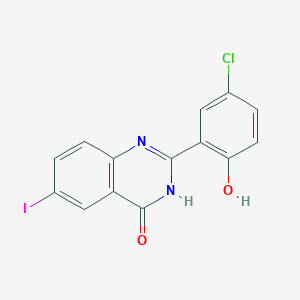
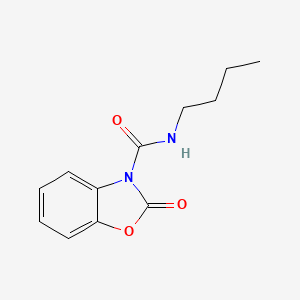

![3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one](/img/structure/B12909004.png)
![N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12909008.png)
![N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide](/img/structure/B12909011.png)
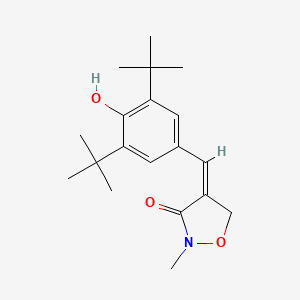
![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride](/img/structure/B12909013.png)
![5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12909016.png)
